molecular formula C9H12N2O3 B13519150 ethyl4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate

ethyl4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B13519150
M. Wt: 196.20 g/mol
InChI Key: GDGHGQWKMJOQNC-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of a formyl group at the 4-position, two methyl groups at the 1 and 5 positions, and an ethyl ester group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the formylation of ethyl 3,5-dimethyl-1H-pyrazole-2-carboxylate under Vilsmeier-Haack reaction conditions . This method is preferred due to its simplicity and effectiveness compared to other methods such as the Fischer method . The reaction involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ethyl 4-carboxy-1,5-dimethyl-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1,5-dimethyl-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . The formyl group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives . The presence of both formyl and ester groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-formyl-1,5-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)11(3)10-8/h5H,4H2,1-3H3

InChI Key

GDGHGQWKMJOQNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)C)C

Origin of Product

United States

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